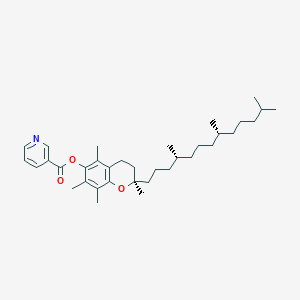
2,3-Dibrom-5-nitropyridin
Übersicht
Beschreibung
2,3-Dibromo-5-nitropyridine is an organic compound with the chemical formula C5H2Br2N2O2. It is a yellow-colored solid that is highly soluble in organic solvents, such as ethanol and acetone. This compound is used in various scientific applications, such as in the synthesis of pharmaceuticals, in the synthesis of dyes, and in the synthesis of polymers. It is also used as a reagent in organic synthesis and as a catalyst in chemical reactions.
Wissenschaftliche Forschungsanwendungen
Organische Synthese und chemische Produktion
2,3-Dibrom-5-nitropyridin dient als Zwischenprodukt in der organischen Synthese und pharmazeutischen Produktion. Forscher verwenden es in Laborversuchen und Entwicklungsprozessen . Seine Brom- und Nitro- funktionellen Gruppen machen es zu einem vielseitigen Baustein für die Herstellung komplexerer Moleküle.
Heterocyclische Chemie
Synthese von Nitropyridinen: Die Verbindung kann durch Reaktion von Pyridin oder substituierten Pyridinen mit N₂O₅ in einem organischen Lösungsmittel synthetisiert werden. Dieser Prozess ergibt das N-Nitropyridinium-Ion, das weiter mit SO₂/HSO₃⁻ in Wasser reagiert, um 3-Nitropyridin zu erzeugen (Ausbeute 77%). Bemerkenswert ist, dass der Reaktionsmechanismus eine [1,5] sigmatrope Umlagerung beinhaltet, anstatt eine elektrophile aromatische Substitution .
Substitutionsreaktionen: This compound kann Substitutionsreaktionen eingehen. Zum Beispiel:
- Oxidative Substitution: Ähnlich der vicariösen Substitution liefert diese Methode ebenfalls 4-substituierte-3-nitropyridine .
Rechnerchemie und Simulation
This compound eignet sich für rechnergestützte Studien. Programme wie Amber, GROMACS, Avogadro, Pymol, Chimera, Blender und VMD können sein Verhalten und seine Wechselwirkungen visualisieren .
Umweltchemie
Umweltverhalten und Toxizität: Das Verständnis des Umweltverhaltens und der Toxizität dieser Verbindung ist entscheidend. Forscher können ihre Abbauwege, Persistenz und potenzielle Auswirkungen auf Ökosysteme untersuchen.
Sanierungsstrategien: Aufgrund ihres Auftretens als synthetisches Zwischenprodukt könnten Forscher Sanierungsmethoden erforschen, um ihre Freisetzung in die Umwelt zu verringern.
Zusammenfassend lässt sich sagen, dass this compound Anwendungen in der organischen Synthese, heterocyclischen Chemie, Materialwissenschaften und Umweltstudien findet. Seine Vielseitigkeit macht es zu einem interessanten Thema für weitere Untersuchungen und Nutzung in verschiedenen wissenschaftlichen Kontexten. 🌟
Safety and Hazards
The compound has been classified as a hazard under the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Nitropyridines, a class of compounds to which 2,3-dibromo-5-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .
Mode of Action
Nitropyridines, in general, are known to undergo reactions with n2o5 in an organic solvent, resulting in the formation of the n-nitropyridinium ion .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, leading to the synthesis of different substituted pyridines .
Result of Action
It is known that nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
Eigenschaften
IUPAC Name |
2,3-dibromo-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMGYPAEPOYAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360894 | |
| Record name | 2,3-dibromo-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15862-36-9 | |
| Record name | 2,3-Dibromo-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dibromo-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)







![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)